2-furyl[4-(4-methoxybenzoyl)piperazino]methanone

Catalog No.
S6429556
CAS No.
M.F
C17H18N2O4
M. Wt
314.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-furyl[4-(4-methoxybenzoyl)piperazino]methanone

Product Name

2-furyl[4-(4-methoxybenzoyl)piperazino]methanone

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

InChI

InChI=1S/C17H18N2O4/c1-22-14-6-4-13(5-7-14)16(20)18-8-10-19(11-9-18)17(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3

InChI Key

YEZSKJWFSABQFX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

The exact mass of the compound 1-(2-furoyl)-4-(4-methoxybenzoyl)piperazine is 314.12665706 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Furyl[4-(4-methoxybenzoyl)piperazino]methanone is a complex organic compound characterized by its unique structural features, including a furan ring and a piperazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities. The molecular formula for this compound is C17_{17}H20_{20}N2_2O3_3, and it possesses a molecular weight of approximately 300.35 g/mol. The presence of the methoxybenzoyl group enhances its solubility and reactivity, making it an interesting candidate for further research and development.

  • Interaction with biological targets: The furan ring and the methoxybenzoyl group might interact with specific biomolecules like enzymes or receptors, potentially leading to biological effects. However, the specific targets and resulting effects would require further investigation.
  • Metal chelation: The furan oxygen atom and the carbonyl groups within the amide bonds could potentially chelate metal ions, influencing their activity in biological systems.
  • Potential skin and eye irritation: The furan ring and the aromatic groups might cause irritation upon contact with skin or eyes.
  • Potential respiratory irritation: Inhalation of dust particles containing the compound could irritate the respiratory tract.
  • Unknown toxicity: The potential for internal toxicity upon ingestion or absorption through the skin is unknown and requires further investigation.
, including:

  • Oxidation: The furan ring can be oxidized to yield different derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Under specific conditions, the compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxybenzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

These reactions allow for the modification of the compound, potentially leading to derivatives with enhanced or altered biological properties.

Research indicates that 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone exhibits significant biological activities. It has been investigated for its antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound possess antibacterial activity against various Gram-negative and Gram-positive bacteria. Additionally, some studies suggest that it may have potential as a therapeutic agent in treating certain types of cancer due to its ability to interact with specific molecular targets within cells.

The synthesis of 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperazine ring.
  • Introduction of the furan and methoxybenzoyl groups through coupling reactions.

The reaction conditions often require specific catalysts, temperatures, and solvents to achieve optimal yields. For instance, using N,N-dimethylformamide as a solvent can facilitate the reaction process effectively. Industrially, continuous flow reactors may be employed to enhance yield and purity during large-scale production.

The applications of 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone are diverse:

  • Medicinal Chemistry: Its structure makes it a valuable building block for synthesizing more complex pharmaceuticals.
  • Antimicrobial Agents: Due to its antibacterial properties, it is being explored as a potential treatment for bacterial infections.
  • Cancer Research: Its unique structural features may contribute to developing new anticancer therapies.

Interaction studies have focused on the compound's ability to bind with various biological targets, including enzymes and receptors. The mechanism of action often involves modulation of enzyme activity or receptor signaling pathways, which can lead to therapeutic effects. For example, some studies have indicated that compounds derived from 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone may inhibit acetylcholinesterase activity, which is relevant in neuropharmacology.

Several compounds share structural similarities with 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone, including:

  • 2-Furyl(1-piperazinyl)methanone: Lacks the methoxybenzoyl group but retains the core piperazine structure.
  • 4-(4-Methoxybenzyl)-1-piperazinyl)butan-1-one: Features a piperazine moiety but differs in its carbon chain length and substituents.
  • N-benzylpiperazine derivatives: These compounds exhibit varied biological activities but lack the furan ring structure.

Unique Features

  • The presence of both furan and methoxybenzoyl groups in 2-furyl[4-(4-methoxybenzoyl)piperazino]methanone contributes to its unique reactivity and biological profile compared to similar compounds.
  • Its dual functionality allows for extensive modification possibilities, enhancing its potential as a therapeutic agent.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

314.12665706 g/mol

Monoisotopic Mass

314.12665706 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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